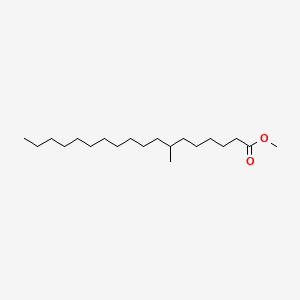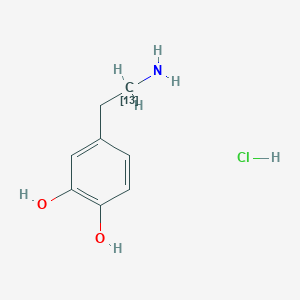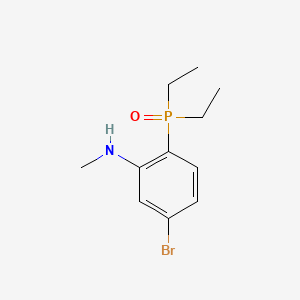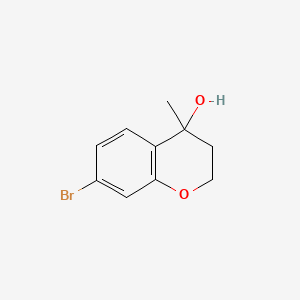
7-Bromo-4-methylchroman-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol is an organic compound that belongs to the class of benzopyrans It is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 4th position, and a hydroxyl group at the 4th position of the dihydrobenzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol typically involves the bromination of 3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol. One common method is to use bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 7-bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-one.
Reduction: Formation of 3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine: Similar structure but contains an oxygen atom in the ring.
7-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine: Another similar compound with a different ring structure.
7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: Contains a nitrogen atom in the ring.
Uniqueness
7-Bromo-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
7-bromo-4-methyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C10H11BrO2/c1-10(12)4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
GHUIQPJHFOLECS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




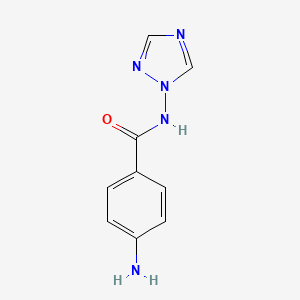
![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)

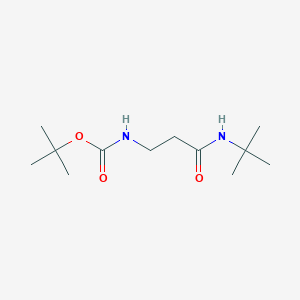
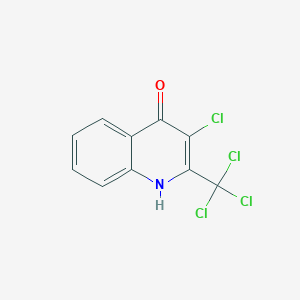
![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)
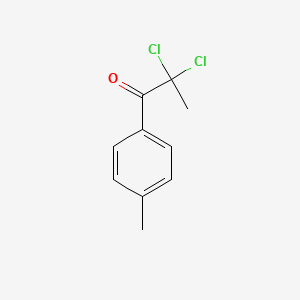
![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)
